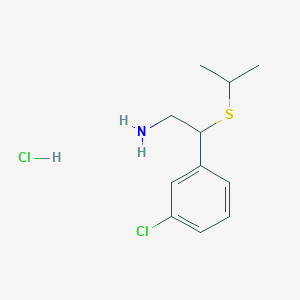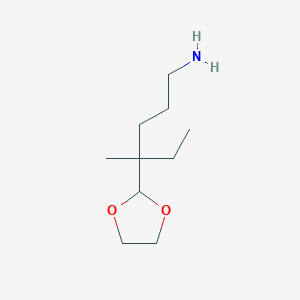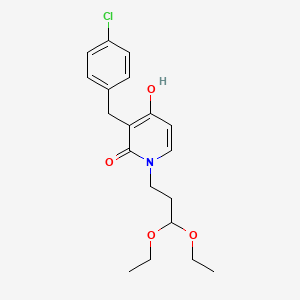![molecular formula C13H20N2O B1465312 4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine CAS No. 928649-28-9](/img/structure/B1465312.png)
4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine
Descripción general
Descripción
4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine (4-DPMBA) is an organic compound belonging to the class of amines. It is a colorless, viscous liquid with a pungent odor and an acidic taste. It is used in the synthesis of various organic compounds, such as drugs, dyes, and agrochemicals. It is also used as a catalyst in organic reactions.
Mecanismo De Acción
4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine acts as an acid catalyst in the reaction of 2,2-dimethylpropionic acid with benzylamine. It catalyzes the reaction by forming a complex with the reactants, which lowers the activation energy of the reaction and increases the rate of reaction.
Biochemical and Physiological Effects
4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine has no known biochemical or physiological effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine is a useful reagent in organic synthesis due to its low cost and high reactivity. It is also easy to handle and store. However, it is volatile and flammable and should be handled with caution.
Direcciones Futuras
Future research on 4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine could focus on its use as a reagent in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. Additionally, further research could be done to explore its potential applications as a catalyst in other organic reactions. Finally, further research could be done to explore its potential use as a test reagent for the determination of the presence of other amines in organic compounds.
Aplicaciones Científicas De Investigación
4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine is used in a wide range of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as drugs, dyes, and agrochemicals. It is also used as a catalyst in organic reactions. In addition, it is used as a test reagent for the determination of the presence of primary and secondary amines in organic compounds.
Propiedades
IUPAC Name |
N-[[4-(aminomethyl)phenyl]methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,8-9,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLYFXALHXMTHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1465234.png)
![Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B1465238.png)
![[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1465239.png)

amine](/img/structure/B1465241.png)


![tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate](/img/structure/B1465247.png)
![Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate](/img/structure/B1465248.png)

![2-(6-Methoxy[1,5]naphthyridin-4-yl)-1-ethanol](/img/structure/B1465252.png)